molecular formula C22H21N5O2S B2843687 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide CAS No. 852436-59-0

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2843687
CAS RN: 852436-59-0
M. Wt: 419.5
InChI Key: HQZGMNGIZMUZTC-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolo[4,3-b]pyridazine, which is a class of compounds known for their potential therapeutic properties . They have been studied for their anticancer activity, particularly as inhibitors of the PCAF bromodomain .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as 1,2,4-triazoloquinazolines, have been synthesized through bioisosteric modification of other compounds . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds incorporating thiadiazole and other related moieties is a significant area of research. These compounds are synthesized using various precursors and methods, aiming to explore their potential biological activities. For instance, novel pathways to synthesize heterocycles such as pyrrole, pyridine, coumarin, and triazolopyrimidine derivatives have been developed, highlighting the versatility and reactivity of these chemical structures in forming complex and potentially bioactive molecules (A. Fadda et al., 2017).

Antimicrobial and Anticancer Properties

Research into triazolopyridazine and triazolopyrimidine derivatives has shown promising antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and evaluation of their biological activities against various microbial strains and cancer cell lines. For instance, certain synthesized compounds have exhibited significant antimicrobial activity, contributing to the search for new therapeutic agents against infectious diseases (M. S. Abbady, 2014). Additionally, some derivatives have shown potential as anticancer agents through preliminary screenings, suggesting their role in the development of novel oncology therapies (G. Kumar et al., 2019).

Structural and Functional Analysis

The exploration of heterocyclic compounds extends beyond their biological activities. Studies have also focused on their structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These analyses provide insights into the molecular structures, stability, and interactions of these compounds, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-29-18-9-7-16(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-14-20(28)23-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZGMNGIZMUZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide

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